
Ac-KQL-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ac-KQL-AMC is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final step involves coupling the peptide to 7-amino-4-methylcoumarin (AMC) to form the fluorogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
Ac-KQL-AMC primarily undergoes proteolytic cleavage reactions. It is a substrate for both constitutive and immunoproteasomes, which cleave the peptide bond, releasing AMC and producing a fluorescent signal .
Common Reagents and Conditions
The common reagents used in these reactions include proteasomes, buffer solutions (e.g., Tris buffer), and proteasome inhibitors like MG132. The reactions are typically carried out at physiological pH and temperature .
Major Products Formed
The major product formed from the cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which emits fluorescence detectable by fluorimeters or plate readers .
科学研究应用
Ac-KQL-AMC is widely used in scientific research for the following applications:
作用机制
Ac-KQL-AMC functions as a substrate for proteasomes. Upon binding to the proteasome’s active site, the peptide bond is cleaved, releasing AMC. The released AMC emits fluorescence, which can be quantified to measure proteasome activity. This mechanism allows researchers to study the proteolytic activity of proteasomes in various biological contexts .
相似化合物的比较
Similar Compounds
Ac-ANW-AMC: A substrate for chymotrypsin-like activity of proteasomes.
Ac-PAL-AMC: A substrate for branched amino acid-preferring activity of proteasomes.
Uniqueness
Ac-KQL-AMC is unique in its ability to be efficiently cleaved by both constitutive and immunoproteasomes, making it a versatile tool for studying proteasome activity in different biological systems .
属性
分子式 |
C29H42N6O7 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C29H42N6O7/c1-16(2)13-23(29(41)33-19-8-9-20-17(3)14-26(38)42-24(20)15-19)35-28(40)22(10-11-25(31)37)34-27(39)21(32-18(4)36)7-5-6-12-30/h8-9,14-16,21-23H,5-7,10-13,30H2,1-4H3,(H2,31,37)(H,32,36)(H,33,41)(H,34,39)(H,35,40)/t21-,22-,23-/m0/s1 |
InChI 键 |
MPAWARJYNGQCCI-VABKMULXSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


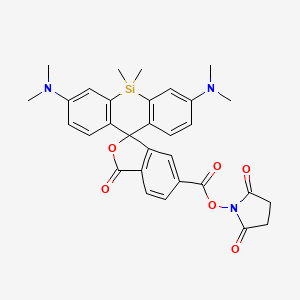

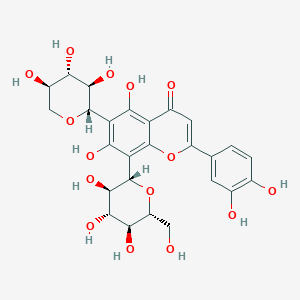
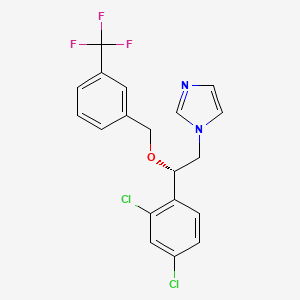
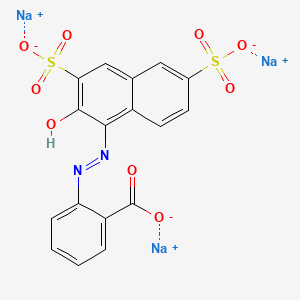
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

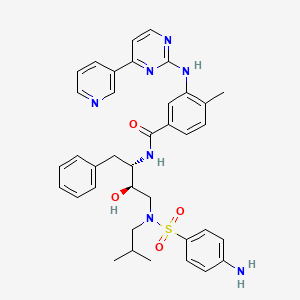
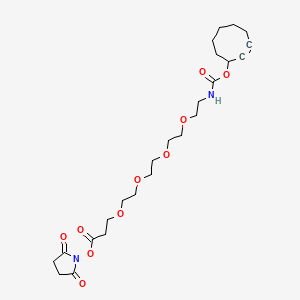

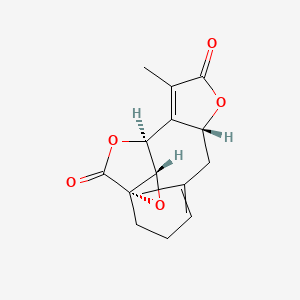
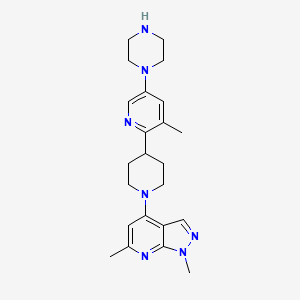
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)

